molecular formula C18H16N2OS B4833717 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4833717
M. Wt: 308.4 g/mol
InChI Key: CYNMKTXRLZFULL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound belonging to the class of thiazole acetamides. It features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry, which is substituted with a 4-methylphenyl group at the 4-position and the acetamide moiety at the 2-position . The acetamide nitrogen is further functionalized with a 4-methylphenyl group. This molecular architecture is of significant interest in pharmaceutical and agrochemical research. Thiazole and its derivatives are extensively investigated for their diverse pharmacological properties. Scientific studies on structurally related compounds have demonstrated that the thiazole acetamide motif is associated with a wide spectrum of biological activities, including anti-fungal, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial effects . The presence of this core in several marketed drugs underscores its importance as a key template in drug discovery and development . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and as a candidate for hit-to-lead optimization in various therapeutic programs. The compound is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)11-17(21)20-18-19-16(12-22-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMKTXRLZFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

The compound has shown promise in several biological applications:

  • Antimicrobial Properties: Studies indicate that 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial activity against various pathogens. The thiazole moiety is known to disrupt bacterial lipid biosynthesis, leading to growth inhibition of bacteria and fungi.
  • Anticancer Activity: Preliminary research suggests that this compound may have anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound serves as a lead structure in drug design and development:

  • Drug Development: Its structural characteristics allow it to be modified to enhance potency and selectivity against specific targets. Researchers are exploring derivatives of this compound to develop new antibiotics and anticancer agents .

Coordination Chemistry

In coordination chemistry, the compound can act as a ligand:

  • Metal Complex Formation: The presence of nitrogen and sulfur atoms enables the formation of metal complexes that could have applications in catalysis or materials science.

Material Science

The compound's unique properties make it suitable for developing advanced materials:

  • Conductive Polymers: Research is ongoing into using this compound as a precursor for synthesizing conductive polymers that can be used in electronic devices.

Agricultural Chemistry

Due to its antimicrobial properties, it could also find applications in agricultural chemistry:

  • Pesticides and Fungicides: The ability of the compound to inhibit microbial growth suggests potential use as an active ingredient in pesticides or fungicides .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a new class of antibiotics.

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The study focused on the mechanism of action involving apoptosis induction, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring and the amide linkage play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural features, pharmacological activities, and synthesis data for 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and related compounds:

Compound Name & Structure Key Substituents/Modifications Pharmacological Activity/Properties Synthesis & Physicochemical Data Reference
This compound (Target) - 4-Methylphenyl on acetamide
- 4-Phenylthiazole
Analgesic (inferred from structural analogs) Synthesized via coupling reactions; melting point and spectral data not explicitly provided
Compound 9d : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide - Benzodiazolylphenoxymethyl-triazole linker No explicit activity data; structural focus Melting point: Not reported; IR/NMR validated purity

Biological Activity

2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a thiazole ring, which is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2SC_{16}H_{14}N_{2}S with a molar mass of 266.36 g/mol. The compound's structure includes a thiazole moiety linked to an acetamide group, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H14N2S
Molar Mass266.36 g/mol
CAS Number16098-04-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl and 4-phenylthiazole derivatives through acetamide formation. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as solvent-assisted reactions and microwave irradiation for efficiency .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays promising antibacterial activity against various pathogens:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these pathogens were recorded at concentrations as low as 1 µg/mL, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against strains such as Aspergillus niger and Apergillus oryzae. The antifungal assays revealed that the compound could inhibit fungal growth effectively at similar concentrations used in antibacterial tests .

Anticancer Activity

Thiazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. In vitro studies have indicated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The proposed mechanisms include:

  • Enzyme Inhibition : Binding to enzymes critical for DNA replication or protein synthesis.
  • Cell Membrane Disruption : Altering the integrity of microbial cell membranes leading to cell death.

These interactions highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A study conducted on various amides derived from thiazole demonstrated significant antibacterial activity against E. coli and S. aureus, with some compounds showing synergistic effects when combined with conventional antibiotics .
  • Anticancer Evaluation : Research investigating thiazole-based compounds reported that several derivatives exhibited cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for 2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

Answer:
A standard synthesis involves reacting 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Key steps include:

  • Dropwise addition of chloroacetyl chloride to the amine in dioxane at 20–25°C .
  • Quenching the reaction with water, followed by filtration and recrystallization from ethanol-DMF to isolate the product .
  • Alternative routes may use sodium azide (NaN₃) in toluene:water mixtures for azide intermediates, monitored via TLC (hexane:ethyl acetate = 9:1) .

Basic: Which spectroscopic and structural characterization methods are critical for this compound?

Answer:

  • X-ray crystallography : Determines molecular conformation, hydrogen bonding (e.g., N–H⋯N interactions forming R₂²(8) motifs), and torsion angles (e.g., 61.8° between thiazole and aryl rings) .
  • NMR and IR spectroscopy : Confirm functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) and regiochemistry.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Solvent selection : Polar aprotic solvents like dioxane improve solubility of intermediates .
  • Catalyst/base : TEA enhances nucleophilicity of the amine .
  • Temperature control : Maintain 20–25°C during reagent addition to avoid side reactions .
  • Purification : Recrystallization from ethanol-DMF achieves >95% purity .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Modify the 4-methylphenyl or thiazole moieties to assess impacts on bioactivity (e.g., antimicrobial or anticancer properties) .
  • Coordination chemistry : Explore metal-binding capabilities of the thiazole nitrogen and acetamide carbonyl for drug design .
  • Crystallographic data : Correlate hydrogen-bonding networks with solubility and stability .

Basic: What biological activities are associated with this compound?

Answer:
Thiazole-acetamide derivatives exhibit:

  • Anticancer activity : Inhibition of tumor cell proliferation via kinase modulation .
  • Antimicrobial effects : Disruption of bacterial membrane integrity .
  • Antiviral potential : Interference with viral replication enzymes (based on structural analogs) .

Advanced: How is crystallographic data analyzed to determine molecular conformation?

Answer:

  • Data collection : Single-crystal X-ray diffraction at 230 K .
  • Refinement : Riding models for H-atoms with isotropic displacement parameters (Ueq × 1.18–1.22) .
  • Key metrics : R factor (<0.04), wR factor (<0.08), and mean C–C bond length deviations (~0.004 Å) validate accuracy .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

  • Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. saline) .
  • Purity verification : Recrystallization or HPLC to rule out impurities .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl or dichlorophenyl variants) to isolate active pharmacophores .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Ethanol-DMF mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with hexane:ethyl acetate gradients for azide intermediates .
  • Filtration : Remove unreacted starting materials using aqueous washes .

Advanced: What computational methods support the study of this compound?

Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PubChem-derived 3D structures.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.
  • MD simulations : Assess stability in biological membranes or solvent environments.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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